molecular formula C8H6N2O4 B13080453 3-(5-Nitropyridin-3-yl)prop-2-enoic acid

3-(5-Nitropyridin-3-yl)prop-2-enoic acid

Cat. No.: B13080453
M. Wt: 194.14 g/mol
InChI Key: QOEHNZLJIFBRPG-OWOJBTEDSA-N
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Description

3-(5-Nitropyridin-3-yl)prop-2-enoic acid is an organic compound with the molecular formula C₈H₆N₂O₄ and a molecular weight of 194.14 g/mol . This compound features a nitropyridine ring attached to a prop-2-enoic acid moiety, making it a unique structure in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Nitropyridin-3-yl)prop-2-enoic acid typically involves the nitration of pyridine derivatives followed by coupling with prop-2-enoic acid. Specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .

Industrial Production Methods

it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for cost-effectiveness and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(5-Nitropyridin-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-(5-aminopyridin-3-yl)prop-2-enoic acid .

Scientific Research Applications

3-(5-Nitropyridin-3-yl)prop-2-enoic acid has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-Nitropyridin-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the prop-2-enoic acid moiety can interact with various enzymes and receptors. These interactions can lead to changes in cellular pathways and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Nitropyridin-3-yl)prop-2-enoic acid is unique due to its combination of a nitropyridine ring and a prop-2-enoic acid moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in research and industrial applications .

Properties

Molecular Formula

C8H6N2O4

Molecular Weight

194.14 g/mol

IUPAC Name

(E)-3-(5-nitropyridin-3-yl)prop-2-enoic acid

InChI

InChI=1S/C8H6N2O4/c11-8(12)2-1-6-3-7(10(13)14)5-9-4-6/h1-5H,(H,11,12)/b2-1+

InChI Key

QOEHNZLJIFBRPG-OWOJBTEDSA-N

Isomeric SMILES

C1=C(C=NC=C1[N+](=O)[O-])/C=C/C(=O)O

Canonical SMILES

C1=C(C=NC=C1[N+](=O)[O-])C=CC(=O)O

Origin of Product

United States

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